molecular formula C15H14N4O2 B14793050 4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile

4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B14793050
M. Wt: 282.30 g/mol
InChI Key: OGANWVGTEGDXSK-UHFFFAOYSA-N
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Description

4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, amines, and cyanoacetamides under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting bacterial proteins.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways in bacteria, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-5-cyano thiouracil: Known for its antimicrobial properties.

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Studied for its enzyme inhibitory activities.

    2- [4-alkoxy-3- (1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Evaluated for its potential as a xanthine oxidase inhibitor.

Uniqueness

4-Morpholino-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific structural features, such as the morpholino group, which can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-morpholin-4-yl-6-oxo-1-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H14N4O2/c16-10-13-14(18-6-8-21-9-7-18)17-11-19(15(13)20)12-4-2-1-3-5-12/h1-5,11H,6-9H2

InChI Key

OGANWVGTEGDXSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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